N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C28H32N4O4S and its molecular weight is 520.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests possible interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound can be described by its molecular formula C21H26N4O3S and has a molecular weight of approximately 422.52 g/mol. The presence of both piperazine and benzodioxole moieties indicates a potential for diverse biological activities.
Enzyme Inhibition
Research indicates that compounds similar to this structure exhibit significant inhibition of Src family kinases (SFKs), which are critical in cancer progression. For instance, a related compound demonstrated high selectivity for SFKs over other kinases and showed potent anti-tumor activity in preclinical models . This suggests that our compound may also exhibit similar inhibitory effects on kinases involved in tumorigenesis.
Anticancer Properties
Preliminary studies involving derivatives of benzodioxole have shown promising anticancer activity. For example, compounds with structural similarities have been reported to inhibit cell proliferation in various cancer cell lines, including pancreatic cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Pharmacokinetics
The pharmacokinetic profile of related compounds shows favorable absorption and distribution characteristics. For instance, some derivatives have exhibited long half-lives and effective oral bioavailability, which are crucial for therapeutic applications . Understanding the pharmacokinetics of our compound will be essential for its potential clinical use.
Case Studies
- Study on Src Kinase Inhibition : A study evaluated the effectiveness of a benzodioxole derivative in inhibiting c-Src and Abl kinases. The compound displayed low nanomolar activity and significant tumor growth inhibition in xenograft models .
- Antitumor Efficacy : Another study focused on a structurally similar compound that led to increased survival rates in aggressive cancer models when administered orally, highlighting the potential for our compound to exhibit similar effects .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H26N4O3S |
Molecular Weight | 422.52 g/mol |
Inhibition Target | Src Family Kinases |
Anticancer Activity | Yes |
Oral Bioavailability | Favorable |
Half-life | Long (specific values TBD) |
Properties
Molecular Formula |
C28H32N4O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C28H32N4O4S/c33-24-15-22(21-4-2-1-3-5-21)16-25(34)23(24)18-29-8-9-31-10-12-32(13-11-31)28(37)30-17-20-6-7-26-27(14-20)36-19-35-26/h1-7,14,18,22,33H,8-13,15-17,19H2,(H,30,37) |
InChI Key |
VHGNBATZTUOCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=S)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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